molecular formula C21H17N3O2S B11599806 (5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599806
M. Wt: 375.4 g/mol
InChI Key: XQBRTSCEVALHKK-AQTBWJFISA-N
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Description

(5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O2S/c1-3-12-26-17-11-7-5-9-15(17)13-18-20(25)24-21(27-18)22-19(23-24)16-10-6-4-8-14(16)2/h3-11,13H,1,12H2,2H3/b18-13-

InChI Key

XQBRTSCEVALHKK-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the allyloxy and benzylidene groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

(5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing specific biochemical reactions. The exact mechanism depends on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (5Z)-5-[2-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates thiazole and triazole functionalities, which are known for diverse biological effects including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of the compound is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S with a molecular weight of 421.5 g/mol. Its structure includes:

  • Thiazole and Triazole Rings : These heterocyclic systems are crucial for biological activity.
  • Allyloxybenzylidene Moiety : This substituent enhances the reactivity and interaction with biological targets.
  • 2-Methylphenyl Group : This group may influence the compound's lipophilicity and overall pharmacokinetics.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Compounds containing thiazole or triazole rings have been reported to possess significant antimicrobial properties. For instance:

  • Structure-Activity Relationship (SAR) studies suggest that minor modifications in the chemical structure can lead to enhanced antimicrobial efficacy.
  • A comparative analysis of structurally related compounds reveals that those with allyloxy or methyl substitutions often exhibit improved activity against bacterial strains.

Anticancer Potential

The anticancer potential of thiazolo-triazole derivatives is well-documented:

  • Studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.
  • For example, compounds analogous to this compound demonstrated cytotoxic effects on human cancer cell lines in vitro .

Anti-inflammatory Effects

Inflammation-related pathways are also influenced by this class of compounds:

  • In vitro assays have shown that certain derivatives can inhibit pro-inflammatory cytokine production in macrophages .
  • The mechanism often involves the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of several thiazolo-triazole derivatives against common pathogens. The results indicated that:

  • Compounds with allyloxy groups exhibited a 50% inhibitory concentration (IC50) as low as 15 µM against Staphylococcus aureus.
  • The presence of a methyl group at the para position significantly enhanced activity compared to unsubstituted analogs.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties:

  • The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • Results showed IC50 values ranging from 10 to 20 µM, indicating potent cytotoxicity without significant toxicity to normal cells at similar concentrations .

Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the binding affinities of this compound with target proteins involved in cancer and inflammation:

  • Docking simulations revealed strong binding interactions with tyrosinase and other relevant enzymes, suggesting potential mechanisms for its observed biological activities .
  • Binding free energies were calculated using molecular dynamics simulations, supporting the hypothesis that structural modifications could enhance binding affinity and selectivity.

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